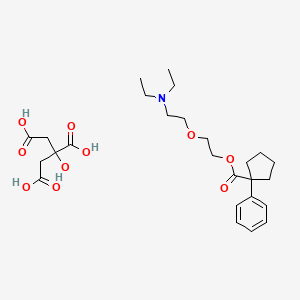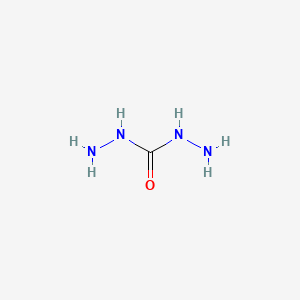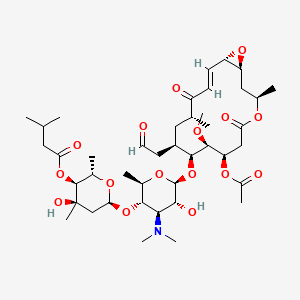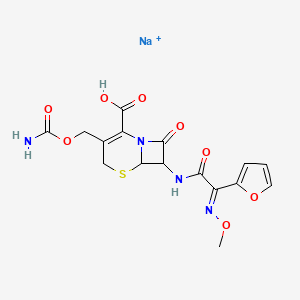
(+)-Carbovir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Carbovir is a synthetic nucleoside analog that has garnered significant attention in the field of medicinal chemistry. It is primarily known for its antiviral properties, particularly against the human immunodeficiency virus (HIV). The compound is a derivative of carbocyclic nucleosides and exhibits a unique structure that allows it to interfere with viral replication processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Carbovir typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the carbocyclic ring: This step involves the cyclization of a suitable precursor to form the carbocyclic ring structure.
Introduction of the nucleoside base: The nucleoside base is introduced through a glycosylation reaction, where a sugar moiety is attached to the carbocyclic ring.
Final modifications: The final steps involve various functional group modifications to achieve the desired stereochemistry and functional groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (+)-Carbovir undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
(+)-Carbovir has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: The compound is used to investigate the mechanisms of viral replication and the role of nucleoside analogs in inhibiting these processes.
Medicine: this compound is primarily studied for its antiviral properties, particularly against HIV. It is used in the development of antiviral therapies and as a reference compound in drug development.
Industry: The compound is used in the pharmaceutical industry for the production of antiviral drugs and as a standard for quality control.
Wirkmechanismus
The mechanism of action of (+)-Carbovir involves its incorporation into the viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA and thereby inhibiting viral replication. The compound targets the viral reverse transcriptase enzyme, which is responsible for converting viral RNA into DNA. By inhibiting this enzyme, this compound effectively halts the replication process of the virus.
Vergleich Mit ähnlichen Verbindungen
Zidovudine: Another nucleoside analog used in the treatment of HIV.
Lamivudine: A nucleoside analog with similar antiviral properties.
Abacavir: A carbocyclic nucleoside analog with a similar mechanism of action.
Comparison: (+)-Carbovir is unique in its specific structure and stereochemistry, which contribute to its high potency and selectivity against HIV. Compared to other nucleoside analogs, this compound exhibits a distinct mechanism of action and a different spectrum of activity, making it a valuable compound in antiviral research and therapy.
Eigenschaften
CAS-Nummer |
124915-24-8 |
|---|---|
Molekularformel |
C11H13N5O2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |
InChI |
InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1 |
InChI-Schlüssel |
XSSYCIGJYCVRRK-NKWVEPMBSA-N |
SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
Isomerische SMILES |
C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO |
Kanonische SMILES |
C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(+)-Carbovir; L-Carbovir; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B1668350.png)











![sodium(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1668367.png)
